molecular formula C22H26N2O5 B13935541 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester

4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester

Cat. No.: B13935541
M. Wt: 398.5 g/mol
InChI Key: WODFYSIRDRFCGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester is a complex organic compound featuring a piperidine ring, a benzodioxin moiety, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester typically involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amine groups.

    Reduction: Reduction reactions can target the ester and amine functionalities.

    Substitution: Nucleophilic substitution reactions can occur at the benzodioxin and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may serve as potential inhibitors or activators of specific enzymes or receptors. Its structural features make it a candidate for drug development and biochemical studies.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its ability to interact with biological targets may lead to the development of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The benzodioxin moiety may facilitate binding to specific sites, while the piperidine ring can modulate the compound’s overall activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(2,3-Dihydrobenzo[1,4]dioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylic acid benzyl ester apart from similar compounds is its combination of the benzodioxin moiety with a piperidine ring and a benzyl ester group

Properties

Molecular Formula

C22H26N2O5

Molecular Weight

398.5 g/mol

IUPAC Name

benzyl 4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-4-hydroxypiperidine-1-carboxylate

InChI

InChI=1S/C22H26N2O5/c25-21(29-15-17-4-2-1-3-5-17)24-10-8-22(26,9-11-24)16-23-18-6-7-19-20(14-18)28-13-12-27-19/h1-7,14,23,26H,8-13,15-16H2

InChI Key

WODFYSIRDRFCGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CNC2=CC3=C(C=C2)OCCO3)O)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.